molecular formula C16H20N2OS B2628057 2-[(3-Methylphenyl)sulfanyl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one CAS No. 1376219-81-6

2-[(3-Methylphenyl)sulfanyl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one

Cat. No. B2628057
CAS RN: 1376219-81-6
M. Wt: 288.41
InChI Key: RPSXFTWSNHURKG-UHFFFAOYSA-N
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Description

2-[(3-Methylphenyl)sulfanyl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one, also known as MPPE, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-[(3-Methylphenyl)sulfanyl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one is not fully understood, but it is believed to act as a modulator of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It has been shown to inhibit the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and subsequent modulation of neuronal activity.
Biochemical and Physiological Effects:
2-[(3-Methylphenyl)sulfanyl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one has been shown to exhibit a range of biochemical and physiological effects, including antipsychotic, antidepressant, analgesic, and anti-inflammatory properties. It has also been shown to modulate the release of various cytokines and chemokines, indicating a potential role in the regulation of the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[(3-Methylphenyl)sulfanyl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one in lab experiments is its potent and selective pharmacological activity. It has been shown to exhibit high affinity and selectivity for various neurotransmitter receptors, making it a valuable tool for studying the role of these receptors in various physiological processes. However, one of the limitations of using 2-[(3-Methylphenyl)sulfanyl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the research on 2-[(3-Methylphenyl)sulfanyl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one. One area of interest is the development of new drugs based on the structure of 2-[(3-Methylphenyl)sulfanyl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one, which could exhibit improved pharmacological properties and therapeutic efficacy. Another area of interest is the investigation of the potential role of 2-[(3-Methylphenyl)sulfanyl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one in the regulation of the immune system, which could have implications for the treatment of various autoimmune and inflammatory diseases. Finally, further studies are needed to elucidate the exact mechanism of action of 2-[(3-Methylphenyl)sulfanyl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one and its potential role in various physiological processes.

Synthesis Methods

The synthesis of 2-[(3-Methylphenyl)sulfanyl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one involves the reaction of 3-methylthiophenol with 1-(4-(prop-2-yn-1-yl)piperazin-1-yl)ethanone in the presence of a base catalyst. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

2-[(3-Methylphenyl)sulfanyl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, oncology, and psychiatry. It has been shown to exhibit antipsychotic, antidepressant, and analgesic properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

2-(3-methylphenyl)sulfanyl-1-(4-prop-2-ynylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c1-3-7-17-8-10-18(11-9-17)16(19)13-20-15-6-4-5-14(2)12-15/h1,4-6,12H,7-11,13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSXFTWSNHURKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SCC(=O)N2CCN(CC2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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